molecular formula C15H16N2O B1278251 3-amino-N-(2-phenylethyl)benzamide CAS No. 81882-72-6

3-amino-N-(2-phenylethyl)benzamide

Cat. No. B1278251
CAS RN: 81882-72-6
M. Wt: 240.3 g/mol
InChI Key: RUCCIRQTLQFVOM-UHFFFAOYSA-N
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Description

The compound "3-amino-N-(2-phenylethyl)benzamide" is not directly mentioned in the provided papers, but the papers do discuss various benzamide derivatives with potential biological applications. These compounds are synthesized for their potential use in medicinal chemistry, targeting various biological pathways and showing potential as inhibitors of enzymes such as alkaline phosphatase and histone deacetylases (HDACs) . The structural analysis and synthesis of these compounds provide insights into their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of amines with carboxylic acid derivatives. For example, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized using a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Similarly, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized by reacting 2-amino-3-pyridinol with carboxylic acid chlorides . These methods demonstrate the versatility of synthetic approaches in creating a variety of benzamide compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra. For instance, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided detailed information on the molecular geometry and electronic properties . The molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties of these compounds are also studied to understand their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and potential as bioactive molecules. The formation of ion-associate complexes, as seen in the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate, is crucial for understanding molecule-receptor interactions . The reactivity of these compounds is further explored through their inhibitory effects on enzymes like HDACs, where they show the ability to induce hyperacetylation of histones and inhibit cellular proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The electronic properties, such as HOMO-LUMO energy gaps, are indicative of the compound's stability and reactivity . The hydrogen bonding patterns and supramolecular effects play a significant role in the solid-state structure and properties of these compounds, as demonstrated in the study of 2-amino-N-(2-hydroxyphenyl)benzamide . These properties are essential for understanding the pharmacological potential of benzamide derivatives.

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Medical and Biological Research
    • Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .
    • Methods : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
  • Drug Discovery

    • Field : Pharmaceutical Industry
    • Application Summary : Benzamide compounds have been used in drug discovery . They are found in various natural products in organic chemistry .
    • Methods : The specific methods of application or experimental procedures for drug discovery were not detailed in the source .
    • Results : The results or outcomes obtained in the context of drug discovery were not detailed in the source .
  • Industrial Applications

    • Field : Industrial Sectors such as Plastic, Rubber Industry, Paper Industry, and Agriculture
    • Application Summary : Amide compounds are broadly used in various industrial sectors .
    • Methods : The specific methods of application or experimental procedures for these industrial applications were not detailed in the source .
    • Results : The results or outcomes obtained in the context of these industrial applications were not detailed in the source .
  • Synthesis of Benzamides

    • Field : Organic Chemistry
    • Application Summary : Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
    • Methods : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
    • Results : A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was reported .
  • Antioxidant and Antibacterial Activities

    • Field : Medical and Biological Research
    • Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .
    • Methods : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
  • Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

    • Field : Organic Chemistry
    • Application Summary : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
    • Methods : The specific methods of application or experimental procedures for this synthesis were not detailed in the source .
    • Results : The results or outcomes obtained in the context of this synthesis were not detailed in the source .

Future Directions

Benzamide derivatives, including “3-amino-N-(2-phenylethyl)benzamide”, have wide-ranging applications in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of green, rapid, and efficient synthetic methods for these compounds can be of considerable importance .

properties

IUPAC Name

3-amino-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCCIRQTLQFVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445105
Record name 3-amino-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-phenylethyl)benzamide

CAS RN

81882-72-6
Record name 3-amino-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Okawa, Y Aramaki, M Yamamoto… - Journal of medicinal …, 2017 - ACS Publications
A novel class of therapeutic drug candidates for heart failure, highly potent and selective GRK2 inhibitors, exhibit potentiation of β-adrenergic signaling in vitro studies. Hydrazone …
Number of citations: 48 pubs.acs.org

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